3-amino-6-chloroquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLKVISBOLRJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429253 |

Source

|

| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5584-16-7 |

Source

|

| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-6-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-6-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from structurally related analogues, this document will delve into its chemical identity, synthesis, characterization, reactivity, and potential applications.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, serves as the foundation for numerous approved drugs and clinical candidates. The diverse pharmacological profiles of quinazolinone derivatives, which include antiviral, antibacterial, antifungal, and anticancer properties, underscore the versatility of this structural motif[1][2]. The subject of this guide, 3-amino-6-chloroquinazolin-4(3H)-one, represents a key intermediate for the synthesis of novel derivatives with potentially valuable therapeutic applications.

Chemical Identity and Physicochemical Properties

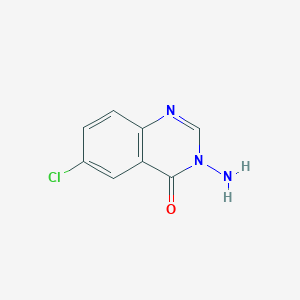

IUPAC Name: 3-amino-6-chloroquinazolin-4(3H)-one Synonyms: 3-amino-6-chloro-3,4-dihydroquinazolin-4-one[2][3] CAS Number: 5584-16-7[2][3] Molecular Formula: C₈H₆ClN₃O[2][3] Molecular Weight: 195.61 g/mol [2]

Chemical Structure:

Figure 1: Chemical Structure of 3-amino-6-chloroquinazolin-4(3H)-one

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃O | [2][3] |

| Molecular Weight | 195.61 g/mol | [2] |

| CAS Number | 5584-16-7 | [2][3] |

| Appearance | Likely a solid | Inferred |

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

Figure 2: Proposed synthetic workflow.

Step 1: Synthesis of 6-chloro-2H-3,1-benzoxazin-4(3H)-one

This initial step involves the cyclization of 2-amino-5-chlorobenzoic acid. The use of formamide is a common method for the formation of the benzoxazinone ring system.

-

Reaction: 2-amino-5-chlorobenzoic acid is refluxed with an excess of formamide.

-

Causality: Formamide serves as both a reagent and a solvent in this reaction. At elevated temperatures, it dehydrates and cyclizes the anthranilic acid to form the benzoxazinone intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is then filtered, washed with water to remove residual formamide, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 3-amino-6-chloroquinazolin-4(3H)-one

The second step involves the reaction of the benzoxazinone intermediate with hydrazine hydrate to form the final quinazolinone product.

-

Reaction: 6-chloro-2H-3,1-benzoxazin-4(3H)-one is dissolved in a solvent such as pyridine, and hydrazine hydrate is added dropwise. The reaction is typically stirred at room temperature or with gentle heating.

-

Causality: Hydrazine hydrate acts as a nucleophile, attacking the carbonyl group of the benzoxazinone. This leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the more stable quinazolinone ring system with the amino group at the N-3 position. Pyridine often serves as a basic catalyst and solvent for this transformation.

-

Work-up: The product can be isolated by pouring the reaction mixture into ice-water, which precipitates the solid product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Spectroscopic Characterization (Predicted)

As explicit experimental spectra for 3-amino-6-chloroquinazolin-4(3H)-one are not available, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 3-amino-6-chloro-2-methylquinazolin-4(3H)-one. These predictions provide a valuable reference for researchers synthesizing and characterizing this compound.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| Aromatic-H (C5-H) | ~8.0-8.2 | d | J ≈ 2.5 Hz |

| Aromatic-H (C7-H) | ~7.7-7.9 | dd | J ≈ 8.8, 2.5 Hz |

| Aromatic-H (C8-H) | ~7.4-7.6 | d | J ≈ 8.8 Hz |

| N-H (Amino) | ~5.0-6.0 | br s | - |

| N-H (Amide) | ~11.0-12.0 | br s | - |

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C4) | ~160-165 |

| C=N (C2) | ~150-155 |

| C-Cl (C6) | ~128-132 |

| Aromatic Quaternary Carbons | ~120-150 |

| Aromatic CH Carbons | ~115-135 |

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amino and amide) | 3100-3400 |

| C=O stretch (amide) | 1670-1700 |

| C=N stretch | 1600-1630 |

| Aromatic C=C stretch | 1450-1600 |

| C-Cl stretch | 700-800 |

4.4. Mass Spectrometry (MS) (Predicted)

Electron impact (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 195, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak (m/z 195 and 197).

-

Fragmentation: Common fragmentation pathways for related quinazolinones include the loss of the amino group (-NH₂) leading to a fragment at m/z 180, and subsequent cleavages of the heterocyclic ring.

Chemical Reactivity and Derivative Synthesis

The 3-amino group of 3-amino-6-chloroquinazolin-4(3H)-one is a key functional handle for further chemical modifications, enabling the synthesis of a wide array of derivatives.

5.1. Schiff Base Formation

The primary amino group at the N-3 position readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for generating diverse libraries of quinazolinone derivatives for biological screening[4].

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Dissolve 3-amino-6-chloroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added if the reaction is slow.

-

Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry.

-

Recrystallization from a suitable solvent system can be performed for further purification.

Sources

3-amino-6-chloroquinazolin-4(3H)-one physical and chemical properties

An In-depth Technical Guide to 3-amino-6-chloroquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold in Modern Chemistry

The quinazolinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties. Within this important class, 3-amino-6-chloroquinazolin-4(3H)-one emerges as a key synthetic intermediate and a molecule of significant research interest. The presence of a chlorine atom at the 6-position and an amino group at the 3-position offers distinct electronic properties and multiple points for chemical modification, paving the way for the creation of extensive compound libraries for biological screening.[2][3] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-amino-6-chloroquinazolin-4(3H)-one, tailored for researchers and scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

3-amino-6-chloroquinazolin-4(3H)-one is systematically identified by its unique chemical structure and registry numbers. The fundamental architecture consists of a pyrimidine ring fused to a benzene ring, with a chloro substituent on the benzene ring and an amino group attached to the nitrogen at position 3 of the pyrimidine ring.

-

IUPAC Name: 3-amino-6-chloroquinazolin-4(3H)-one

-

CAS Number: 3257-41-6

-

PubChem CID: 8893233[4]

The molecular structure is depicted below, illustrating the arrangement of atoms and functional groups.

Caption: Conceptual workflow for the synthesis of 3-amino-6-chloroquinazolin-4(3H)-one.

Step-by-Step Methodology (Illustrative Protocol)

-

Formation of the Isatoic Anhydride Analog: 2-Amino-5-chlorobenzoic acid is treated with a carbonylating agent like phosgene or triphosgene in an inert solvent. This step forms the reactive intermediate, 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (6-chloroisatoic anhydride).

-

Amination and Ring Opening: The resulting anhydride is reacted with hydrazine (NH₂NH₂). The more nucleophilic terminal nitrogen of hydrazine attacks one of the carbonyl groups, leading to the opening of the oxazine ring.

-

Cyclization: Upon heating, the intermediate undergoes an intramolecular cyclization via dehydration, where the second nitrogen of the hydrazine moiety attacks the remaining carbonyl group, forming the stable six-membered pyrimidine ring and yielding the final product, 3-amino-6-chloroquinazolin-4(3H)-one.

The reactivity of this molecule is primarily dictated by the nucleophilic amino group at the N-3 position and the potential for electrophilic substitution on the benzene ring, although the chloro-substituent is deactivating. The N-3 amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures.

Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs. [5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, with their chemical shifts and coupling patterns influenced by the chlorine atom. A broad singlet corresponding to the -NH₂ protons would likely appear in the downfield region, and another singlet for the N-H proton at position 1.

-

¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms. The carbonyl carbon (C4) will resonate significantly downfield (typically >160 ppm). Aromatic carbons will appear in the 110-150 ppm range.

-

FTIR (Infrared Spectroscopy): The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3200-3400 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1650-1690 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature for confirming the presence of a single chlorine atom in the molecule.

Applications in Research and Drug Development

The 4(3H)-quinazolinone scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Derivatives have shown promise as:

-

Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology. [3]* Antiviral Compounds: Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. [2][8]* Antimicrobial and Other Activities: The scaffold has also been explored for developing antimicrobial, anti-inflammatory, and immunomodulatory agents. [1] 3-amino-6-chloroquinazolin-4(3H)-one serves as a valuable starting material for synthesizing libraries of such bioactive molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Safety and Handling

As a laboratory chemical, 3-amino-6-chloroquinazolin-4(3H)-one should be handled with appropriate care in a controlled environment. While a specific safety data sheet (SDS) is not widely available, GHS hazard classifications for structurally similar quinazolinones provide guidance on potential risks. [9][10]

-

Potential Hazards:

-

May be harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

For detailed safety information, it is always best to consult the material safety data sheet (MSDS) provided by the specific chemical supplier.

References

-

PubChem. Compound Summary for CID 7018323, 7-Fluoroquinazolin-4(3H)-one. Available from: [Link]

-

SpectraBase. Compound 3-amino-6-chloro-2-methyl-4(3H)-quinazolinone. Available from: [Link]

-

PubChem. Compound Summary for CID 135398496, 7-Fluoroquinazolin-4(3H)-one. Available from: [Link]

-

PubChem. Compound Summary for CID 135564536, 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Available from: [Link]

-

PubChem. Compound Summary for CID 8893233, 3-amino-6-chloroquinazolin-4(3H)-one. Available from: [Link]

-

SpectraBase. 3-amino-6-chloro-2-methyl-4(3H)-quinazolinone [FTIR]. Available from: [Link]

-

PubChem. Compound Summary for CID 35396728, 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Available from: [Link]

-

Castillo, M. V., et al. (2012). Structural study and vibrational spectra of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one. Computational and Theoretical Chemistry, 995, 43–48. Available from: [Link]

-

Park, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available from: [Link]

-

Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4280. Available from: [Link]

-

PubChem. Compound Summary for CID 2771212, 3-amino-2-methylquinazolin-4(3H)-one. Available from: [Link]

-

de Oliveira, R. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 102–110. Available from: [Link]

-

PubChem. Compound Summary for CID 20360443, 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol. Available from: [Link]

-

PubChem. Compound Summary for CID 135478037, 6-Amino-3,4-dihydroquinazolin-4-one. Available from: [Link]

-

Wang, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6842–6854. Available from: [Link]

-

ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available from: [Link]

-

MOLBASE. 3-amino-6-chloro-4-(pyridin-3-yl)quinolin-2(1H)-one. Available from: [Link]

-

PubChem. Compound Summary for CID 20864350, 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. Available from: [Link]

-

Kálmán, F. H., et al. (2017). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1041. Available from: [Link]

-

Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-amino-6-chloroquinazolin-4(3H)-one | C8H6ClN3O | CID 8893233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. sci-hub.se [sci-hub.se]

- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135478037 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-chloroquinazolin-4(3H)-one from Anthranilic Acid

Executive Summary

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-amino-6-chloroquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Starting from the readily available precursor, anthranilic acid, this document details a robust three-step synthetic pathway. Each stage—electrophilic chlorination, cyclization to a benzoxazinone intermediate, and subsequent ring transformation—is elucidated with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insight and practical, actionable procedures for the laboratory-scale preparation of this valuable compound.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for interacting with various biological targets. Derivatives of quinazolinone have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2].

The specific target of this guide, 3-amino-6-chloroquinazolin-4(3H)-one, incorporates several key features that enhance its utility as a synthetic intermediate. The chloro-substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the 3-amino group is a critical nucleophilic site for building more complex molecular architectures. This unique combination makes it a valuable building block in the synthesis of novel therapeutic agents[3]. This guide presents a logical and efficient pathway to access this compound from anthranilic acid.

Overall Synthetic Strategy

The synthesis of 3-amino-6-chloroquinazolin-4(3H)-one from anthranilic acid is most effectively achieved through a three-step sequence. This pathway was designed for clarity, efficiency, and the use of well-established, reliable chemical transformations.

-

Step I: Regioselective Chlorination. The process begins with the electrophilic aromatic substitution on anthranilic acid to install a chlorine atom, yielding 2-amino-5-chlorobenzoic acid.

-

Step II: Benzoxazinone Formation. The chlorinated intermediate is then cyclized to form a stable 6-chloro-2H-3,1-benzoxazin-4(1H)-one. This is a key step that prepares the scaffold for the introduction of the N-amino group.

-

Step III: Ring Transformation with Hydrazine. The benzoxazinone intermediate undergoes a nucleophilic attack by hydrazine, leading to a ring-opening and re-cyclization cascade that efficiently yields the final product, 3-amino-6-chloroquinazolin-4(3H)-one.

The complete workflow is visualized below.

Sources

A Guide to the Spectral Characterization of 3-amino-6-chloroquinazolin-4(3H)-one

This technical guide provides an in-depth analysis of the expected spectral data for the heterocyclic compound 3-amino-6-chloroquinazolin-4(3H)-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and experimental acquisition.

While a complete, published spectral dataset for 3-amino-6-chloroquinazolin-4(3H)-one is not publicly available, this guide will leverage high-quality data from its close structural analog, 3-amino-6-chloro-2-methylquinazolin-4(3H)-one, and fundamental principles of spectroscopy to present a robust, predictive analysis. This approach underscores the importance of interpreting data within the context of known chemical principles—a cornerstone of scientific integrity.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. Below is a diagram of 3-amino-6-chloroquinazolin-4(3H)-one, with key regions highlighted for spectroscopic correlation.

Caption: Molecular structure of 3-amino-6-chloroquinazolin-4(3H)-one.

Our analytical journey will encompass three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-amino-6-chloroquinazolin-4(3H)-one, we expect to see signals corresponding to the aromatic protons and the amino group protons. The predictions are based on known substituent effects and data from similar quinazolinone structures.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Doublet | 1H | H5 | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| ~7.8 | Doublet of Doublets | 1H | H7 | Influenced by ortho and meta coupling to H5 and H8. |

| ~7.5 | Doublet | 1H | H8 | Coupled to H7. |

| ~5.9 | Singlet (broad) | 2H | -NH₂ | The broadness is due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |

| ~8.3 | Singlet | 1H | H2 | Proton on the imine-like carbon (C2). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~161 | C4 | Carbonyl carbon, typically found in this downfield region. |

| ~148 | C8a | Quaternary carbon in the aromatic ring fused to the pyrimidine ring. |

| ~147 | C2 | Imine-like carbon, deshielded by the adjacent nitrogen atoms. |

| ~135 | C7 | Aromatic CH carbon. |

| ~130 | C6 | Aromatic carbon bearing the chlorine atom. |

| ~128 | C5 | Aromatic CH carbon. |

| ~122 | C4a | Quaternary carbon at the ring junction. |

| ~118 | C8 | Aromatic CH carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the dried compound.

-

Dissolution: Dissolve the sample in a deuterated solvent, such as DMSO-d₆, which is effective for polar compounds and has a well-defined residual peak for referencing.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumental Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

-

Analysis: Calibrate the spectra using the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆). Integrate the proton signals and pick all peaks.

-

Advanced Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-amino-6-chloroquinazolin-4(3H)-one is expected to be characterized by absorptions corresponding to N-H, C=O, C=N, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3100 | N-H stretch | Primary Amine (-NH₂) | A pair of bands is expected in this region, characteristic of the symmetric and asymmetric stretching of the primary amine. |

| ~1680 | C=O stretch | Amide Carbonyl | The carbonyl of the quinazolinone ring is expected in this region. Conjugation may lower the frequency slightly. |

| ~1610 | C=N stretch | Imine-like bond in the ring | Characteristic absorption for the C=N bond within the heterocyclic system. |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Multiple sharp bands are expected, corresponding to the vibrations of the benzene ring. |

| ~750 | C-Cl stretch | Aryl Halide | The carbon-chlorine stretching vibration is typically found in the fingerprint region. |

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for FTIR-ATR data acquisition.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify and label the wavenumbers of the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular weight of 3-amino-6-chloroquinazolin-4(3H)-one (C₈H₆ClN₃O) is 195.61 g/mol .

Predicted Mass Spectrum (Electron Ionization)

Based on the fragmentation of the closely related 3-amino-6-chloro-2-methylquinazolin-4(3H)-one, we can predict a fragmentation pathway for our target molecule.[3][4]

-

Molecular Ion (M⁺): A peak at m/z 195/197 (due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) is expected.

-

Key Fragments:

-

Loss of NH₂: A fragment at m/z 179/181 corresponding to the loss of the amino group radical.

-

Loss of CO: Subsequent loss of carbon monoxide from the quinazolinone ring, a common fragmentation for such systems, would lead to a fragment at m/z 151/153.

-

Further Fragmentation: The chlorinated benzene ring would likely remain as a stable fragment.

-

Caption: Predicted EI mass fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology (using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

High-Resolution MS (HRMS): For exact mass measurement and confirmation of the elemental composition, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide a mass accuracy of <5 ppm.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, predictive framework for the spectral characterization of 3-amino-6-chloroquinazolin-4(3H)-one. By combining data from a close structural analog with fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a robust methodology for acquiring high-quality, self-validating data. This approach ensures scientific integrity and provides researchers with the necessary tools to confidently confirm the structure and purity of this important heterocyclic compound.

References

-

Osarumwense Peter Osarodion, Omotade Treasure Ejodamen. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]

-

PubChem Compound Summary for CID 8893233, 3-amino-6-chloroquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(1), 23. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

solubility of 3-amino-6-chloroquinazolin-4(3H)-one in different solvents

An In-Depth Technical Guide to the Solubility of 3-amino-6-chloroquinazolin-4(3H)-one A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Solubility Challenge

The quinazolinone ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 3-amino-6-chloroquinazolin-4(3H)-one is a member of this important class of heterocyclic compounds. However, the very features that make the quinazolinone scaffold biologically active—its rigid, planar, and fused aromatic nature—often lead to poor aqueous solubility.[1] This low solubility can be a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.

Physicochemical Landscape of 3-amino-6-chloroquinazolin-4(3H)-one

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 3-amino-6-chloroquinazolin-4(3H)-one offers several clues to its expected solubility behavior:

-

The Quinazolinone Core: This rigid, fused heterocyclic system contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.[1]

-

The Chloro Substituent: The electron-withdrawing chloro group at the 6-position increases the lipophilicity of the molecule, which generally decreases aqueous solubility.

-

The Amino Group: The amino group at the 3-position is a key feature. As a basic functional group, its state of ionization is pH-dependent. At acidic pH, this group will be protonated, leading to a significant increase in aqueous solubility.[1]

While experimental data is not published, we can predict certain properties for this molecule. A summary of these predicted values is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 3-amino-6-chloroquinazolin-4(3H)-one

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 195.6 g/mol | Within the range for typical small molecule drugs. |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting low aqueous solubility. |

| pKa (basic) | ~3 - 5 | The amino group is expected to be a weak base. |

| Hydrogen Bond Donors | 2 | The amino group can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The carbonyl and ring nitrogens can accept hydrogen bonds. |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements.[2]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, with the solid compound in equilibrium with the solution.[2] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[2] It is often a measure of how readily a compound precipitates from a supersaturated solution and is a common high-throughput screening method in early drug discovery.

For drug development, both values are important. Thermodynamic solubility provides a fundamental understanding of the compound's properties, while kinetic solubility can be more predictive of its behavior in fast-dissolving oral dosage forms.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of 3-amino-6-chloroquinazolin-4(3H)-one.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for determining equilibrium solubility.[3]

Objective: To determine the equilibrium solubility of 3-amino-6-chloroquinazolin-4(3H)-one in various solvents at a controlled temperature.

Materials:

-

3-amino-6-chloroquinazolin-4(3H)-one (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 3-amino-6-chloroquinazolin-4(3H)-one to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Be mindful of potential compound adsorption to the filter material.[1]

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve must be prepared.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of 3-amino-6-chloroquinazolin-4(3H)-one in an aqueous buffer.

Materials:

-

10 mM stock solution of 3-amino-6-chloroquinazolin-4(3H)-one in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader capable of nephelometry or a suitable analytical instrument (e.g., HPLC-UV)

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to occur.

-

Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV.

Caption: Workflow for Kinetic Solubility Assay.

Strategies for Solubility Enhancement

If the solubility of 3-amino-6-chloroquinazolin-4(3H)-one is found to be a limiting factor, several strategies can be employed for its improvement.

pH Adjustment

Given the presence of a basic amino group, altering the pH of the solvent will have a pronounced effect on solubility.[1]

Protocol for pH-Dependent Solubility Profile:

-

Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

-

Determine the thermodynamic solubility of 3-amino-6-chloroquinazolin-4(3H)-one in each buffer using the shake-flask method described above.

-

Plot the solubility as a function of pH. This will reveal the pH range where the compound is most soluble (typically in the acidic range where the amino group is protonated).

Co-solvents

The addition of organic co-solvents can increase the solubility of poorly soluble compounds.

Common Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG) 400

-

Dimethyl sulfoxide (DMSO)

Screening Protocol:

-

Prepare mixtures of an aqueous buffer with varying percentages of a co-solvent (e.g., 10%, 20%, 30% ethanol in PBS).

-

Determine the solubility in each mixture using the shake-flask method.

-

This will identify the most effective co-solvent and the optimal concentration for solubilizing the compound.

Formulation Approaches

For more significant solubility challenges, advanced formulation techniques can be explored:

-

Solid Dispersions: The compound can be dispersed at a molecular level within a hydrophilic polymer matrix.[5] This can be achieved by methods such as solvent evaporation or melt extrusion.

-

Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic quinazolinone molecule, forming an inclusion complex with enhanced aqueous solubility.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-amino-6-chloroquinazolin-4(3H)-one is not widely available, data from structurally similar compounds, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, suggest the following precautions.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

-

Hazard Statements (Anticipated):

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Seek medical attention.[2]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

The solubility of 3-amino-6-chloroquinazolin-4(3H)-one is a critical parameter that will influence its entire drug development lifecycle. While this guide cannot provide a definitive solubility value, it offers a robust framework for its experimental determination and enhancement. By applying the principles of physicochemical analysis and the detailed protocols herein, researchers can effectively characterize and overcome solubility challenges, thereby unlocking the full therapeutic potential of this promising quinazolinone derivative.

References

-

Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem Technical Guides.

- BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. BenchChem Technical Guides.

- Thermo Fisher Scientific. (n.d.).

-

S, S., V, S., & S, N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

- Alagarsamy, V., et al. (2010). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 457-464.

-

PubChem. (n.d.). 3-amino-6-chloroquinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Biological Activities of Quinazolinone Derivatives

Abstract

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for intensive research and drug development. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of quinazolinone derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized to evaluate these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the quinazolinone core.

The Quinazolinone Scaffold: A Versatile Pharmacophore

Quinazolinone, a bicyclic aromatic compound, exists in two primary isomeric forms: 2-quinazolinone and 4-quinazolinone, with the 4(3H)-quinazolinone isomer being the more prevalent and extensively studied scaffold in medicinal chemistry.[1] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, leading to a vast library of derivatives with distinct pharmacological profiles.[2][3] This structural flexibility is a key reason for the wide array of biological activities observed, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and many others.[4][5][6][7]

General Synthetic Strategies

The synthesis of the 4(3H)-quinazolinone core typically involves the use of anthranilic acid or its functional derivatives as starting materials.[8][9] A common and highly utilized method is the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form the corresponding 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.[10] Other synthetic routes include metal-catalyzed reactions, microwave-assisted synthesis, and photocatalyzed methods, which offer efficient pathways to generate diverse quinazolinone libraries.[11]

Anticancer Activity: A Primary Focus of Quinazolinone Research

The rising incidence of cancer globally has spurred the search for novel and effective anticancer agents. Quinazolinone derivatives have emerged as a promising class of compounds with significant antitumor properties.[11][12] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and lapatinib, are already in clinical use as tyrosine kinase inhibitors.[13]

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are mediated through various mechanisms, including:

-

Inhibition of Protein Kinases: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[14] Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[11][15][16][17]

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

-

Induction of Apoptosis: Quinazolinone compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases.[11]

-

Inhibition of Angiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is often hyperactivated in cancer. Several quinazolinone derivatives have been developed to target and inhibit this pathway, leading to reduced cancer cell proliferation and survival.[19][20]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[2] Key SAR insights include:

-

Substitutions at Position 2 and 3: Modifications at these positions are crucial for activity. The presence of substituted aromatic rings at position 3 and various functional groups at position 2 significantly influences the anticancer efficacy.[3]

-

Substitutions at Position 4: 4-Anilinoquinazoline derivatives have shown potent inhibitory effects against receptor tyrosine kinases.[21]

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can enhance cytotoxic activity.[3][22]

Experimental Protocol: In Vitro Anticancer Activity Evaluation

A standard method for assessing the anticancer potential of novel quinazolinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Visualization of Anticancer Signaling Pathway

The following diagram illustrates the inhibition of the EGFR-PI3K signaling pathway by quinazolinone derivatives.

Caption: Inhibition of the EGFR-PI3K signaling pathway by quinazolinone derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[3][22][23]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinones are attributed to their ability to interfere with essential microbial processes, such as:

-

Cell Wall Synthesis Inhibition: Some derivatives may disrupt the integrity of the bacterial cell wall.[3]

-

DNA Gyrase Inhibition: They can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[23]

-

Interaction with Microbial DNA: Certain compounds may directly interact with microbial DNA, leading to impaired cellular function.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features that influence the antimicrobial activity of quinazolinone derivatives include:

-

Substitutions at Positions 2 and 3: The nature of substituents at these positions is critical for antimicrobial potency.[3]

-

Halogenation: The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring often enhances antibacterial and antifungal activity.[3]

-

Amine Substitutions at Position 4: Substituted amines at the 4th position can also contribute to improved antimicrobial properties.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[24]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Antimicrobial Assay Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Quinazolinone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[25][26][27]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are mainly achieved by:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[26][28]

-

Inhibition of Pro-inflammatory Cytokines: They can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by inhibiting the NF-κB signaling pathway.[29]

-

PI3Kδ Inhibition: Some quinazolinone-based compounds are selective inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), which plays a crucial role in immune cell function.[27]

Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used method to evaluate the in vivo anti-inflammatory activity of new compounds.[26][30]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the quinazolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity, with some showing promise for the development of new antiepileptic drugs.[31][32][33]

Mechanisms of Anticonvulsant Action

The anticonvulsant properties of quinazolinone derivatives are thought to be mediated through:

-

Modulation of GABA-A Receptors: Some compounds may act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[34]

-

Interaction with AMPA Receptors: Certain derivatives may bind to the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[32]

-

Inhibition of Carbonic Anhydrase: Some quinazolinone analogues have shown inhibitory activity against human carbonic anhydrase II, an enzyme implicated in seizure activity.[35]

Experimental Protocol: In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice are standard preclinical tests for evaluating anticonvulsant activity.[35]

Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Use albino mice of either sex.

-

Compound Administration: Administer the test compound intraperitoneally.

-

Induction of Seizure: After a predetermined time, deliver an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued prominence in medicinal chemistry. Future research should focus on the design and synthesis of novel quinazolinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further elucidation of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation drugs targeting a wide range of diseases. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of lead compounds with significant therapeutic potential.

References

-

Liu, et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

-

N. S. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

-

Jain, P., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmaceutical and Life Sciences. [Link]

-

Stanton, R. V., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

-

Khodarahmi, G., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences. [Link]

-

Asif, M. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Abbas, S. Y., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH. [Link]

-

Al-Suhaimi, E. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

-

Jatav, V., et al. (2017). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Mohammadhosseini, M., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Asif, M. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]

-

H. H. A. M. Hassan, et al. (2022). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

-

Kumar, P. B. E., et al. (2013). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ghorab, M. M., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH. [Link]

-

Patel, R. V., et al. (2022). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

-

Kothayer, H., et al. (2016). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science Publisher. [Link]

-

Kumar, S., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Worachartcheewan, A., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. [Link]

-

Dey, S., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]

-

Malasala, S., et al. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ACS Publications. [Link]

-

Wang, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]

-

Al-Obaid, A. M., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]

-

Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

El-Naggar, A. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]

-

Al-Omair, M. A., et al. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

Unsal-Tan, O., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]

-

Asif, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Zając, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

-

Kumar, A., et al. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. [Link]

-

de Oliveira, R. S., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]

-

Al-Rashood, S. T., et al. (2006). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. [Link]

-

Zayed, M. F., et al. (2016). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC - PubMed Central. [Link]

-

Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. MDPI. [Link]

-

Ioniță, E.-I., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. Semantic Scholar. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC - PubMed Central. [Link]

-

El-Naggar, A. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 16. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rphsonline.com [rphsonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 26. benthamscience.com [benthamscience.com]

- 27. mdpi.com [mdpi.com]

- 28. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 32. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. mdpi.com [mdpi.com]

mechanism of action of 3-amino-6-chloroquinazolin-4(3H)-one

An In-depth Technical Guide on the Role of 3-amino-6-chloroquinazolin-4(3H)-one in Medicinal Chemistry

Executive Summary

3-amino-6-chloroquinazolin-4(3H)-one is a pivotal heterocyclic compound that serves as a foundational building block in the field of drug discovery and medicinal chemistry. While direct mechanistic studies on this specific molecule are not extensively published, its true significance lies in its role as a key synthetic intermediate. The quinazolin-4(3H)-one core is recognized as a "privileged scaffold," a framework that can be readily modified to interact with a wide array of biological targets. The strategic placement of the 6-chloro and 3-amino groups provides reactive handles for chemists to generate vast libraries of derivative compounds. This guide elucidates the synthetic utility of 3-amino-6-chloroquinazolin-4(3H)-one and provides an in-depth exploration of the well-established mechanisms of action for its most prominent and therapeutically relevant derivatives, which span oncology, virology, and bacteriology.

The Quinazolin-4(3H)-one Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone framework is a bicyclic aromatic heterocycle that is widely present in both natural products and synthetic compounds.[1] Its rigid structure and potential for substitution at multiple positions allow for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for drug design. Derivatives of this scaffold have been shown to possess a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility has cemented its status as a cornerstone in the development of novel therapeutic agents.

Synthesis of 3-amino-6-chloroquinazolin-4(3H)-one: A Gateway to Chemical Diversity

The synthesis of the title compound is typically achieved through a multi-step process starting from 2-amino-5-chlorobenzoic acid. This precursor undergoes cyclization to form a benzoxazinone intermediate, which is then treated with hydrazine to yield the final 3-amino product. This synthetic route is efficient and provides a reliable source of the key intermediate for further derivatization.

Protocol 1: Representative Synthesis

-

Step 1: Formation of 6-chloro-2H-3,1-benzoxazin-4(5H)-one. A mixture of 2-amino-5-chlorobenzoic acid and acetic anhydride is heated under reflux. The acetic anhydride serves as both a reagent and a solvent, facilitating the acylation of the amino group followed by intramolecular cyclization. Upon cooling, the benzoxazinone intermediate precipitates and can be isolated by filtration.

-

Step 2: Amination with Hydrazine. The isolated 6-chloro-2H-3,1-benzoxazin-4(5H)-one is suspended in a suitable solvent, such as ethanol. Hydrazine hydrate is added, and the mixture is refluxed for several hours.[3] The hydrazine attacks the carbonyl group, leading to the opening of the oxazinone ring and subsequent recyclization to form the stable quinazolinone ring system, yielding 3-amino-6-chloroquinazolin-4(3H)-one. The product can be purified by recrystallization.

Caption: Synthesis of the target compound from 2-amino-5-chlorobenzoic acid.

Mechanism of Action of Key Derivatives

The true utility of 3-amino-6-chloroquinazolin-4(3H)-one is realized in the biological activities of the molecules derived from it. The 3-amino group acts as a versatile nucleophilic handle for elaboration, while the 6-chloro atom significantly influences electronic properties and can participate in key binding interactions with biological targets.

Anticancer Activity: Multi-Targeted Inhibition

Derivatives of the 6-chloroquinazolinone scaffold have emerged as potent anticancer agents, primarily through the inhibition of protein kinases and epigenetic modulators that are critical for tumor growth and survival.

PAK4 is a serine/threonine kinase that plays a crucial role in cell motility, invasion, and proliferation. Its overexpression is linked to poor prognosis in several cancers. Structure-based drug design has led to the development of potent PAK4 inhibitors based on a 6-chloro-4-aminoquinazoline scaffold.[4]

-

Mechanism: These inhibitors act as ATP-competitive ligands, binding to the kinase domain of PAK4. The quinazoline core occupies the hinge region of the ATP-binding pocket. The 6-chloro group is critical for potency and selectivity; it lies at the entrance of the binding site and forms van der Waals interactions with key residues such as Phe397 and Glu399, enhancing the affinity of the inhibitor for the target.[4] Inhibition of PAK4 disrupts downstream signaling pathways, including those regulating the cytoskeleton, leading to reduced cancer cell migration and invasion.[4]

Caption: Inhibition of PAK4 by 6-chloroquinazoline derivatives blocks cell motility.

HDACs are enzymes that play a critical role in epigenetic regulation. HDAC6, a unique cytoplasmic isozyme, deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

-